molecular formula C13H15Cl3N2 B123441 CI-1002 hydrochloride CAS No. 149062-75-9

CI-1002 hydrochloride

Cat. No. B123441
M. Wt: 305.6 g/mol
InChI Key: KPVQNWQDBLOUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CI-1002 hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. It is a selective and reversible inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a critical role in the metabolism of dopamine and other neurotransmitters in the brain.

Scientific Research Applications

CI-1002 hydrochloride has been extensively studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. The compound has been shown to increase the levels of dopamine in the brain, which is a key neurotransmitter involved in the regulation of mood, motivation, and movement. In addition, CI-1002 hydrochloride has been shown to have neuroprotective effects, which may help to prevent the loss of dopaminergic neurons in the brain.

Mechanism Of Action

CI-1002 hydrochloride works by selectively inhibiting the activity of CI-1002 hydrochloride, which is an enzyme that breaks down dopamine and other neurotransmitters in the brain. By inhibiting the activity of CI-1002 hydrochloride, CI-1002 hydrochloride increases the levels of dopamine in the brain, which can improve mood, motivation, and movement. In addition, CI-1002 hydrochloride has been shown to have antioxidant properties, which may help to protect neurons from damage caused by oxidative stress.

Biochemical And Physiological Effects

The biochemical and physiological effects of CI-1002 hydrochloride are primarily related to its ability to increase the levels of dopamine in the brain. Dopamine is a key neurotransmitter involved in the regulation of mood, motivation, and movement, and its deficiency is associated with a range of neurological disorders. By increasing the levels of dopamine in the brain, CI-1002 hydrochloride can improve the symptoms of these disorders and improve overall brain function.

Advantages And Limitations For Lab Experiments

One of the main advantages of CI-1002 hydrochloride is its selectivity for CI-1002 hydrochloride, which minimizes the risk of side effects and toxicity. In addition, the compound has been shown to have good bioavailability and can be administered orally, which makes it a convenient option for lab experiments. However, one of the main limitations of CI-1002 hydrochloride is its relatively short half-life, which may limit its effectiveness in long-term treatment regimens.

Future Directions

There are several future directions for research on CI-1002 hydrochloride. One area of interest is the development of more potent and selective CI-1002 hydrochloride inhibitors that can be used to treat a wider range of neurological disorders. Another area of interest is the investigation of the neuroprotective effects of CI-1002 hydrochloride, which may have implications for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, the potential use of CI-1002 hydrochloride as a tool for studying the role of dopamine in the brain and its effects on behavior and cognition is an area of ongoing research.

properties

CAS RN

149062-75-9

Product Name

CI-1002 hydrochloride

Molecular Formula

C13H15Cl3N2

Molecular Weight

305.6 g/mol

IUPAC Name

1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride

InChI

InChI=1S/C13H14Cl2N2.ClH/c14-9-6-11(15)10-8-17-5-3-1-2-4-13(17)16-12(10)7-9;/h6-7H,1-5,8H2;1H

InChI Key

KPVQNWQDBLOUQW-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl

Canonical SMILES

C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl

Other CAS RN

149062-75-9

synonyms

1,3-DICHLORO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE HYDROCHLORIDE

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1 g of 1,3-dichloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one in 15 mL of triethylsilane was added 8 g of anhydrous zinc chloride and the mixture was refluxed under nitrogen with vigorous stirring. The triethylsilane was replenished in about 8-hour intervals. When the reaction was judged complete by TLC (300:25:1 chloroform:methanol: 28% aqueous ammonia, basified aliquot) the excess of triethylsilane and other volatiles were removed in vacuo and the residue was purified and worked-up as in Method A to give the desired 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline hydrochloride as white crystalline solid.
Name
1,3-dichloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
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